3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
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Overview
Description
3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a synthetic organic compound that features a triazole ring, a butanoic acid moiety, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-4-yl)butanoic acid: Similar structure but lacks the methyl group on the triazole ring.
2-(1H-1,2,3-triazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of butanoic acid.
4-(1H-1,2,3-triazol-4-yl)benzoic acid: Features a benzoic acid group instead of butanoic acid.
Uniqueness
3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is unique due to the presence of both the methyl group on the triazole ring and the butanoic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2225136-65-0 |
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Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-methyl-2-(1-methyltriazol-4-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5(2)7(8(12)13)6-4-11(3)10-9-6;/h4-5,7H,1-3H3,(H,12,13);1H |
InChI Key |
ONBFFTULWNQAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN(N=N1)C)C(=O)O.Cl |
Purity |
0 |
Origin of Product |
United States |
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